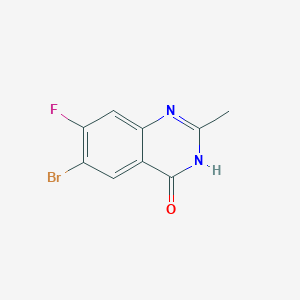

6-Bromo-7-fluoro-2-methylquinazolin-4-ol

Description

Properties

Molecular Formula |

C9H6BrFN2O |

|---|---|

Molecular Weight |

257.06 g/mol |

IUPAC Name |

6-bromo-7-fluoro-2-methyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C9H6BrFN2O/c1-4-12-8-3-7(11)6(10)2-5(8)9(14)13-4/h2-3H,1H3,(H,12,13,14) |

InChI Key |

OJAGKZMDYTUCHN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C(=O)N1)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-fluoro-2-methyl-4(3H)-quinazolinone typically involves multi-step organic reactions. One common method includes:

Starting Material: The synthesis begins with a suitable quinazolinone precursor.

Bromination: Introduction of the bromine atom at the 6th position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.

Fluorination: Introduction of the fluorine atom at the 7th position using fluorinating agents such as Selectfluor.

Methylation: Introduction of the methyl group at the 2nd position using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-fluoro-2-methyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an azide group can lead to the formation of 6-azido-7-fluoro-2-methyl-4(3H)-quinazolinone.

Scientific Research Applications

6-Bromo-7-fluoro-2-methylquinazolin-4-ol is a chemical compound with scientific research applications in chemistry and biology. It is used as an intermediate in the synthesis of more complex organic molecules. It is also studied for its potential biological activities.

Note: 6-Bromo-7-fluoro-2-methylquinazolin-4-ol is similar in name to 6-Bromo-8-fluoroquinazolin-4-yl 4-methylbenzene-1-sulfonate, but they are different compounds. Because the query was specifically for 6-Bromo-7-fluoro-2-methylquinazolin-4-ol, the below information pertains to similar compounds and their applications.

Antimicrobial Properties of Quinazoline Derivatives

Several studies have explored the antimicrobial activities of quinazoline and quinazolinone derivatives .

- Kumar and coworkers synthesized novel 2-(chloromethyl)-3-(4-methyl-6-oxo-5-[(E) - phenyldiazenyl] – 2 – thioxo - 5,6 –dihydropyrimidine - 1(2H) - yl)quinazoline -4(3H)-ones derivatives and evaluated their antimicrobial activity . The presence of methoxy and methyl substituents on the phenyl ring enhanced the antibacterial activity against gram-positive bacteria .

- Desai and colleagues reported the synthesis and in vitro antimicrobial activity of 2-(2-chloro-6-methyl(3-quinolyl))3-[2-(4 - chlorophenyl) - 4 -oxo(3-hydroquinazolin-3 - yl)] - 5 -[(aryl)methylene]-1,3-thiazolidin-4-ones . Derivatives with chloro or hydroxy groups exhibited very good antimicrobial activities, particularly those with hydroxy groups at the ortho or meta position .

- Al-Omary and coworkers synthesized 2-(6,7-Dimethoxy-3-benzyl-4-oxo-3,4-dihydro-quinazoline-2-ylthio) nicotinic acid, which showed broad-spectrum antimicrobial activity comparable to known standard antibiotics .

- Ryu and coworkers synthesized and tested 6,7-Bis(arylthio)-quinazoline-5,8-dione and furo-[2,3-f]quinazolin-5-ol derivatives for in vitro antifungal activity . Many of these compounds showed good antifungal activity against all tested fungi, suggesting their potential as leads for developing antifungal agents .

- Saravanan and coworkers synthesized 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl) phenyl) semicarbazide derivatives and tested their in vitro antibacterial and antifungal properties against human pathogenic microorganisms, identifying a highly active compound .

Anticancer Activity of Quinazoline Derivatives

Quinazoline derivatives have demonstrated promising anticancer properties in various studies .

- Wissner and colleagues discovered quinazoline derivatives that showed EGFR kinase inhibitory activity, suggesting their potential as anticancer drugs .

- Abouzid and coworkers designed and synthesized new 6-alkoxy-4-substituted-aminoquinazolines with EGFR kinase inhibitory activity, many of which exhibited potent antitumor activity with IC50 values in the nanomolar range .

- Fernandes and colleagues demonstrated that introducing a β-halopropionamide chain at the 6th position of the quinazoline moiety improved the inhibition of autophosphorylation of EGFR compared to the parent quinazoline .

- Al-Omary and colleagues designed and evaluated 3-benzyl-2-cinnamylthio-6-(methyl or nitro)-quinazolin-4(3H)-ones as active DHFR inhibitors, targeting dihydrofolate reductase (DHFR) for cytotoxic effects . They also synthesized and evaluated a series of 2-heteroarylthio-6-substituted-quinazolin-4-one analogs for their in vitro DHFR inhibition .

Case Studies

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluoro-2-methyl-4(3H)-quinazolinone depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of bromine and fluorine atoms can enhance binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Halogen Positioning : Bromine at position 6 (as in the target compound) is common in kinase-targeting analogs, where it contributes to hydrophobic interactions in enzyme active sites . Fluorine at position 7 may enhance metabolic stability and bioavailability .

- Methyl vs.

- Hydroxyl Group: The 4-hydroxyl group can act as a hydrogen bond donor, critical for binding to ATP pockets in kinases .

Physicochemical Properties

- Solubility : Methoxy groups (e.g., in Compound 5 ) increase water solubility compared to methyl-substituted derivatives.

- Purity: Commercial analogs like 6-Bromo-7-fluoro-3-nitroquinolin-4-ol are available at ≥98% purity, suggesting advanced synthetic protocols .

- Spectroscopic Data : ¹H/¹³C NMR and LCMS profiles (e.g., Compound 5 ) provide benchmarks for verifying the target compound’s structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.